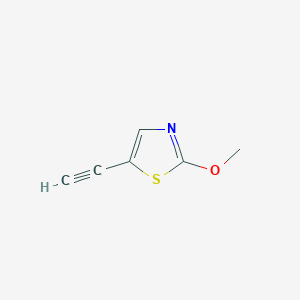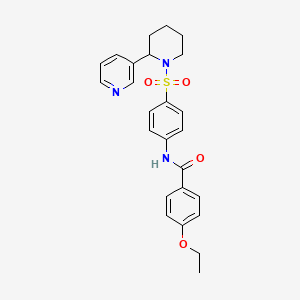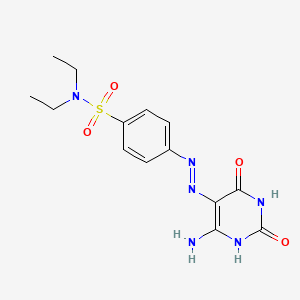
(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a diethylamino group, a benzenesulfonamide moiety, and a hydrazinylidene-pyrimidine core, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrimidine Core:
- Starting with a suitable pyrimidine precursor, such as 2,4-dihydroxypyrimidine.
- Reacting with hydrazine hydrate to form the hydrazinyl-pyrimidine intermediate.
-
Sulfonamide Formation:
- Reacting the hydrazinyl-pyrimidine intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the benzenesulfonamide group.
-
Diethylation:
- Finally, the introduction of the diethylamino group is achieved through alkylation using diethylamine in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up reactions: using continuous flow chemistry to enhance efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene and pyrimidine moieties.
Reduction: Reduction reactions can target the imino and sulfonamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine core.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation products: Oxidized derivatives of the pyrimidine and hydrazinylidene groups.
Reduction products: Reduced forms of the imino and sulfonamide groups.
Substitution products: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
- Explored for its ability to inhibit specific enzymes or biological pathways.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in research for developing novel materials with specific chemical properties.
作用機序
The mechanism of action of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to active sites: of enzymes, potentially inhibiting their activity.
Interact with nucleic acids: , affecting processes like DNA replication or transcription.
類似化合物との比較
Sulfonamides: Compounds like sulfanilamide, which also contain the benzenesulfonamide group.
Pyrimidines: Compounds such as uracil and thymine, which share the pyrimidine core.
Uniqueness:
- The combination of the diethylamino group, hydrazinylidene-pyrimidine core, and benzenesulfonamide moiety makes this compound unique.
- Its specific structure allows for a diverse range of chemical reactions and biological activities not commonly found in simpler analogs.
This detailed overview provides a comprehensive understanding of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S/c1-3-20(4-2)25(23,24)10-7-5-9(6-8-10)18-19-11-12(15)16-14(22)17-13(11)21/h5-8H,3-4H2,1-2H3,(H4,15,16,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVJNXWORGNLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(NC(=O)NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)
![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)
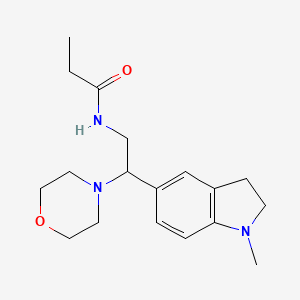
![5-bromo-2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide](/img/structure/B3018577.png)
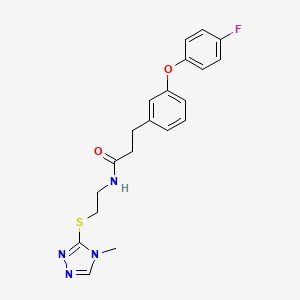
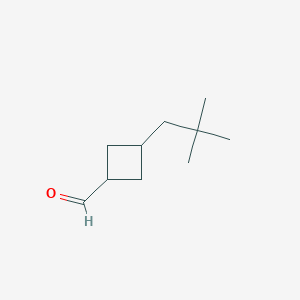
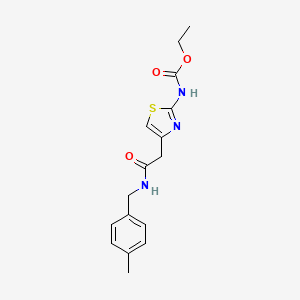
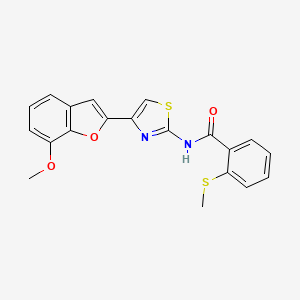
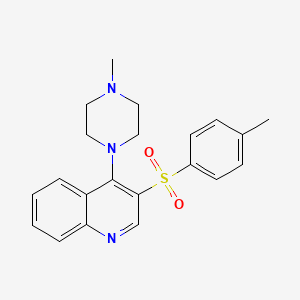
![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B3018588.png)
![ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate](/img/structure/B3018589.png)
